Cas no 79756-81-3 (1-2-(Trifluoromethyl)phenylethanol)
1-2-(Trifluoromethyl)phenylethanol Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-(Trifluoromethyl)phenyl)ethanol
- 1-[2-(Trifluoromethyl)phenyl]ethanol
- alpha-Methyl-2-(trifluoromethyl)benzyl alcohol
- alpha-Methyl-2-trifluoromethylbenzyl alcohol
- Benzenemethanol, a-methyl-2-(trifluoromethyl)-
- α-Methyl-2-trifluoromethylbenzyl alcohol
- ?-Methyl-2-trifluoromethylbenzyl alcohol
- 1-[2-(trifluoromethyl)phenyl]ethan-1-ol
- alpha-methyl-2-(trifluoromethyl)benzylalcohol
- VGHBIJJTMFYTPY-UHFFFAOYSA-N
- 1-(o-trifluoromethylphenyl)-ethanol
- Benzyl alcohol, .alpha.-methyl-o-(trifluoromethyl)-
- Benzenemethanol, .alpha.-methyl-2-(trifluoromethyl)-
- 2-(1-Hydroxyethyl)
- Benzyl alcohol, α-methyl-o-(trifluoromethyl)- (7CI)
- α-Methyl-2-(trifluoromethyl)benzenemethanol (ACI)
- α-Methyl-2-(trifluoromethyl)benzyl alcohol
- DTXSID501290811
- CS-M0523
- EN300-20930
- -Methyl-2-trifluoromethylbenzyl alcohol
- CS-16981
- A839750
- MFCD00004513
- SB44978
- 2-methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate;1-[2-(Trifluoromethyl)phenyl]ethanol
- SY005053
- 79756-81-3
- SCHEMBL1047627
- Z104484940
- .alpha.-Methyl-o-trifluoromethylbenzyl alcohol
- .alpha.-Methyl-2-(trifluoromethyl)benzyl alcohol
- A-Methyl-2-trifluoromethylbenzyl alcohol
- NS00060415
- FT-0605296
- SCHEMBL13168657
- FT-0622263
- FT-0605127
- A805758
- (alphaS)-alpha-Methyl-2-(trifluoromethyl)benzenemethanol
- AKOS000120510
- AKOS016842827
- (R) -1-(2-trifluoromethylphenyl)ethanol
- alpha-Methyl-o-trifluoromethylbenzyl alcohol
- Benzyl alcohol, alpha-methyl-o-(trifluoromethyl)-
- alpha-Methyl-o-(trifluoromethyl)benzyl alcohol
- Benzenemethanol, alpha-methyl-2-(trifluoromethyl)-
- 1-2-(Trifluoromethyl)phenylethanol
-
- MDL: MFCD00004513
- Inchi: 1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3
- InChI Key: VGHBIJJTMFYTPY-UHFFFAOYSA-N
- SMILES: FC(C1C(C(C)O)=CC=CC=1)(F)F
Computed Properties
- Exact Mass: 190.06100
- Monoisotopic Mass: 190.06055
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: White or light yellow block
- Density: 1.234±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 40-42°C
- Boiling Point: 207.4±35.0 ºC (760 Torr),
- Flash Point: 89.4±0.0 ºC,
- Solubility: Slightly soluble (2.9 g/l) (25 º C),
- PSA: 20.23000
- LogP: 2.75870
- Solubility: Almost insoluble in water, soluble in alcohols, acetone.
- Vapor Pressure: No data available
1-2-(Trifluoromethyl)phenylethanol Security Information
- Signal Word:Warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:FLAMMABLE
- Storage Condition:Store at 4 ° C, -4 ° C is better
1-2-(Trifluoromethyl)phenylethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006844-25g |
alpha-Methyl-2-trifluoromethylbenzyl alcohol |
79756-81-3 | 97% | 25g |
£84.00 | 2022-03-01 | |
| Fluorochem | 006844-1g |
alpha-Methyl-2-trifluoromethylbenzyl alcohol |
79756-81-3 | 97% | 1g |
£16.00 | 2022-03-01 | |
| Fluorochem | 006844-5g |
alpha-Methyl-2-trifluoromethylbenzyl alcohol |
79756-81-3 | 97% | 5g |
£31.00 | 2022-03-01 | |
| Fluorochem | 006844-100g |
alpha-Methyl-2-trifluoromethylbenzyl alcohol |
79756-81-3 | 97% | 100g |
£266.00 | 2022-03-01 | |
| Alichem | A019114204-100g |
1-(2-(Trifluoromethyl)phenyl)ethanol |
79756-81-3 | 97% | 100g |
$295.80 | 2023-09-01 | |
| Alichem | A019114204-500g |
1-(2-(Trifluoromethyl)phenyl)ethanol |
79756-81-3 | 97% | 500g |
$883.00 | 2023-09-01 | |
| ChemScence | CS-M0523-25g |
1-(2-(trifluoromethyl)phenyl)ethanol |
79756-81-3 | 25g |
$107.0 | 2022-04-26 | ||
| ChemScence | CS-M0523-100g |
1-(2-(trifluoromethyl)phenyl)ethanol |
79756-81-3 | 100g |
$300.0 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T36600-1g |
1-(2-(Trifluoromethyl)phenyl)ethanol |
79756-81-3 | 97% | 1g |
¥30.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T36600-5g |
1-(2-(Trifluoromethyl)phenyl)ethanol |
79756-81-3 | 97% | 5g |
¥84.0 | 2023-09-06 |
1-2-(Trifluoromethyl)phenylethanol Production Method
Production Method 1
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol ; 2 min, 82 °C
1.3 Reagents: Isopropanol ; 0 °C
Production Method 2
Production Method 3
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol ; 2 min, 82 °C
Production Method 4
Production Method 5
1.2 5 h, rt; rt → 0 °C
1.3 Reagents: Methanol ; 0 °C
1.4 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 0 °C; 2 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Regioselective hydroboration-oxidation and -amination of fluoro-substituted styrenes, Journal of Fluorine Chemistry, 2006, 127(9), 1252-1255
Production Method 6
1.2 Reagents: Potassium tert-butoxide Solvents: Isopropanol ; 1 min, 82 °C
Production Method 7
1.2 Reagents: Potassium isopropoxide Solvents: Isopropanol ; 1 min, 82 °C
Production Method 8
Production Method 9
1.2 Reagents: Potassium isopropoxide Solvents: Isopropanol ; 0.5 min, 82 °C
Production Method 10
Production Method 11
1-2-(Trifluoromethyl)phenylethanol Raw materials
- Magnesium;trifluoromethylbenzene;bromide
- 2-(Trifluoromethyl)benzaldehyde
- 2'-(Trifluoromethyl)acetophenone
- 2-(Trifluoromethyl)styrene
1-2-(Trifluoromethyl)phenylethanol Preparation Products
1-2-(Trifluoromethyl)phenylethanol Suppliers
1-2-(Trifluoromethyl)phenylethanol Related Literature
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1-2-(Trifluoromethyl)phenylethanol
Compound CAS No. 79756-81-3: 1-(2-Trifluoromethyl)phenylethanol
The compound with CAS No. 79756-81-3, commonly referred to as 1-(2-Trifluoromethyl)phenylethanol, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and specialty chemicals. This compound is characterized by its unique structure, which combines a trifluoromethyl group attached to a phenyl ring and an ethanol functional group. The trifluoromethyl group introduces significant electronic and steric effects, making this compound versatile for various applications.
1-(2-Trifluoromethyl)phenylethanol is synthesized through a series of carefully controlled reactions, often involving Friedel-Crafts alkylation or acylation followed by reduction steps. The presence of the trifluoromethyl group enhances the stability and bioavailability of the compound, making it particularly useful in drug design. Recent studies have highlighted its potential as a building block for developing novel pharmaceutical agents targeting various therapeutic areas, including oncology and infectious diseases.
The physical properties of 1-(2-Trifluoromethyl)phenylethanol are well-documented. It has a melting point of approximately -40°C and a boiling point around 150°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various chemical processes, including chromatography and crystallization.
One of the most promising applications of 1-(2-Trifluoromethyl)phenylethanol lies in its role as an intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop novel kinase inhibitors, which are critical in the treatment of cancer. The trifluoromethyl group contributes to the molecule's ability to bind effectively to target proteins, enhancing its pharmacological activity.
Recent advancements in green chemistry have also led to innovative methods for synthesizing 1-(2-Trifluoromethyl)phenylethanol. For example, catalytic asymmetric synthesis using enzymes has emerged as a sustainable approach to produce this compound with high enantiomeric excess. This method not only reduces environmental impact but also enhances the efficiency of large-scale production processes.
In addition to its pharmaceutical applications, 1-(2-Trifluoromethyl)phenylethanol has found utility in the agrochemical industry as a precursor for herbicides and fungicides. Its ability to withstand harsh environmental conditions makes it an ideal candidate for these applications. Furthermore, the compound has been explored as a solvent in certain industrial processes due to its unique solubility properties.
The latest research on 1-(2-Trifluoromethyl)phenylethanol has focused on its potential as a chiral resolving agent in enantioselective reactions. By leveraging its chiral center, scientists have developed novel asymmetric catalysis protocols that significantly improve reaction outcomes. These developments underscore the compound's importance in advancing modern chemical synthesis techniques.
In conclusion, 1-(2-Trifluoromethyl)phenylethanol (CAS No. 79756-81-3) is a multifaceted organic compound with extensive applications across various industries. Its unique structure, coupled with advancements in synthetic methodologies, positions it as a key player in contemporary chemical research and development.
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